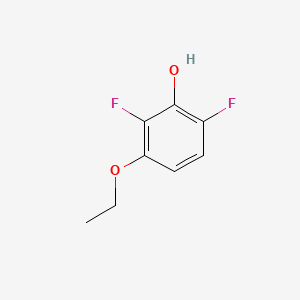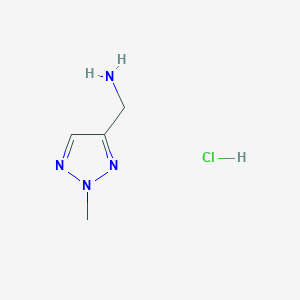
N-(2-Bromobenzyl)oxetan-3-amine
Übersicht
Beschreibung
N-(2-Bromobenzyl)oxetan-3-amine (2-BBOA) is an organic compound with a unique structure that has been studied extensively for its potential applications in the field of synthetic organic chemistry. 2-BBOA is a versatile building block for the synthesis of a variety of compounds with diverse properties. It has been used in the synthesis of drugs, polymers materials, and other compounds with interesting biological activities.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A study by Reddy and Prasad (2021) described the synthesis of a series of oxetan-3-yl amide derivatives, which were evaluated for their antibacterial activity. This research exemplifies the potential of oxetane-containing compounds, similar in structure to N-(2-Bromobenzyl)oxetan-3-amine, in developing new antibacterial agents Reddy & Prasad, 2021.
Synthesis and Catalysis
Moriyama, Nakamura, and Togo (2014) explored the oxidative debenzylation of N-benzyl amides and O-benzyl ethers, showcasing methods that could be applicable for modifying compounds like N-(2-Bromobenzyl)oxetan-3-amine to enhance their reactivity or modify their functional groups for further applications Moriyama, Nakamura, & Togo, 2014.
The regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines by Wolf et al. (2006) provides insights into the chemistry of aromatic amination, which could be relevant for functionalizing compounds like N-(2-Bromobenzyl)oxetan-3-amine Wolf et al., 2006.
Yakushev et al. (2013) discussed the synthesis of macropolycycles comprising diazacrown and adamantane moieties via Pd-catalyzed amination reaction. This study underscores the versatility of palladium-catalyzed amination in synthesizing complex molecules, potentially including modifications of N-(2-Bromobenzyl)oxetan-3-amine Yakushev et al., 2013.
Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems were explored by Grasa et al. (2001). Such methodologies could be applied to the synthesis and functionalization of N-(2-Bromobenzyl)oxetan-3-amine derivatives for various applications Grasa et al., 2001.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYOYNALDGDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzyl)oxetan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)


![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)



![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)


![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)

